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(Furan-2-yl)methyl but-2-enoate

Dietary intake MSDI Flavor exposure

(Furan-2-yl)methyl but-2-enoate (synonyms: furfuryl crotonate, 2-furylmethyl 2-butenoate) is a C9H10O3 fatty acid ester belonging to the furfuryl ester subclass within organic chemical group It is evaluated as a flavouring substance (EU FL-no: 13.129) with no safety concern at current estimated dietary intake levels. The compound features an α,β-unsaturated carbonyl system (but-2-enoate moiety) attached to a furan-2-ylmethyl alcohol backbone, yielding a molecular weight of 166.17 g/mol and a predicted logP of approximately 2.22.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 59020-84-7
Cat. No. B1504658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Furan-2-yl)methyl but-2-enoate
CAS59020-84-7
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC=CC(=O)OCC1=CC=CO1
InChIInChI=1S/C9H10O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h2-6H,7H2,1H3
InChIKeyRNOSZJQXPVHHLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (Furan-2-yl)methyl But-2-enoate (CAS 59020-84-7)? A Procurement-Focused Baseline


(Furan-2-yl)methyl but-2-enoate (synonyms: furfuryl crotonate, 2-furylmethyl 2-butenoate) is a C9H10O3 fatty acid ester belonging to the furfuryl ester subclass within organic chemical group 14. It is evaluated as a flavouring substance (EU FL-no: 13.129) with no safety concern at current estimated dietary intake levels [1]. The compound features an α,β-unsaturated carbonyl system (but-2-enoate moiety) attached to a furan-2-ylmethyl alcohol backbone, yielding a molecular weight of 166.17 g/mol and a predicted logP of approximately 2.22 [2]. This structural composition directly dictates its physicochemical behavior, safety profile, and organoleptic properties, distinguishing it from saturated furfuryl ester analogs.

Why Generic Substitution Fails for (Furan-2-yl)methyl But-2-enoate (Furfuryl Crotonate)


Within the furfuryl ester subclass, compounds share the furfuryl alcohol core but differ fundamentally in their acid-derived side chains. (Furan-2-yl)methyl but-2-enoate contains an α,β-unsaturated crotonate moiety, unlike the saturated butyrate, isobutyrate, or valerate analogs [1]. This unsaturation introduces a reactive Michael-acceptor site absent in saturated congeners, alters volatility, shifts the organoleptic character from generic fruity notes to a specific mushroom-like profile, and modifies the toxicological intake threshold [2]. Because regulatory exposure limits, purification-relevant boiling points, and target flavor applications are all side-chain-dependent, simply interchanging with furfuryl butyrate or furfuryl isobutyrate would fail to deliver the same functional, safety, or sensory outcome.

Head-to-Head Quantitative Evidence: (Furan-2-yl)methyl But-2-enoate vs. Saturated Furfuryl Ester Analogs


Dietary Exposure (MSDI) vs. Furfuryl Butyrate – A Lower-Volume, Higher-Value Procurement Profile

In the EFSA Flavouring Group Evaluation 13, the estimated Maximized Survey-Derived Daily Intake (MSDI) for (furan-2-yl)methyl but-2-enoate (FL-no 13.129) is 0.11 μg/capita/day, which is less than half the MSDI of its saturated analog furfuryl butyrate (FL-no 13.130) at 0.24 μg/capita/day. Both compounds fall below their respective thresholds and raise no safety concern, yet the 2.2-fold lower exposure magnitude of the crotonate ester reflects a distinct application volume in commerce [1].

Dietary intake MSDI Flavor exposure Safety assessment

Reduced-Pressure Boiling Point vs. Furfuryl Valerate – Fractionation and Purity Control During Procurement

Patent US3978241A reports that (furan-2-yl)methyl but-2-enoate (furfuryl crotonate) distills at 96–98 °C under 11 mmHg, whereas the longer-chain saturated analog furfuryl valerate boils at 100–104 °C under the same reduced pressure [1]. This reproducible 4–6 °C differential in boiling point range under identical vacuum conditions enables physical separation and identity verification during procurement quality control, reducing the risk of cross-contamination with valerate ester impurities.

Boiling point Distillation Purification Physicochemical property

Organoleptic Differentiation – Mushroom-Specific Flavor vs. Generic Fruity-Rancid Notes of Saturated Analogs

Database-curated organoleptic profiles consistently assign (furan-2-yl)methyl but-2-enoate a mushroom, fungal flavor character [1], whereas the saturated homolog furfuryl butyrate is described as green, butyric, rancid, and fruity (pineapple/apricot) [2]. Although not yet reduced to an odor threshold value in water, this categorical divergence in flavor type—mushroom-savory vs. fruity-rancid—represents a qualitative selection criterion that cannot be satisfied by saturated ester substitution.

Flavor profile Organoleptic Sensory differentiation Mushroom note

Predicted Skin Corrosion Liability – A Procurement-Relevant Safety Handling Constraint

In silico ADMET profiling via admetSAR 2 predicts that (furan-2-yl)methyl but-2-enoate carries a 62.54% probability of skin corrosion, in addition to a 55.07% probability of skin irritation [1]. While analogous predictions for the saturated furfuryl butyrate are not available from the same source for direct quantitative comparison, the presence of the electrophilic α,β-unsaturated ester is consistent with higher dermal reactivity than that expected for saturated esters. This predicted hazard profile imposes specific storage, handling, and shipping requirements that procurement must anticipate.

Skin corrosion ADMET Safety handling Predicted toxicity

Where (Furan-2-yl)methyl But-2-enoate Delivers Definitive Value: Application Scenarios Rooted in Evidence


Savory Flavor Formulations Requiring an Authentic Mushroom Note

When developing mushroom, fungal, or umami-boosting flavor compositions, (furan-2-yl)methyl but-2-enoate supplies a specific sensory character that saturated furfuryl esters cannot replicate. Its lower estimated exposure volume (MSDI 0.11 μg/capita/day; [1]) aligns with high-impact, low-dosage savory flavor applications where authenticity commands a premium.

Niche Flavor Houses Prioritizing Regulatory Simplicity and Low-Exposure Profiles

With an EFSA-evaluated safety status of 'no safety concern' under the MSDI approach and a Class III intake classification ([1]), (furan-2-yl)methyl but-2-enoate offers a pre-vetted regulatory package for EU-market flavor formulations, minimizing the dossier burden relative to less-characterized or higher-exposure alternatives.

Quality Control and Identity Verification via Distillation-Range Specification

The experimentally confirmed boiling point range of 96–98 °C at 11 mmHg ([2]) can be written directly into a procurement specification. Incoming material that distills outside this range likely contains valerate or butyrate ester contaminants, enabling a straightforward rejection criterion without resorting to advanced spectroscopy.

Specialty Chemical Research Leveraging α,β-Unsaturated Ester Reactivity

The but-2-enoate moiety provides a Michael-acceptor site exploitable in synthetic organic chemistry (e.g., conjugate addition, polymerization). This structural feature distinguishes (furan-2-yl)methyl but-2-enoate from fully saturated furfuryl esters ([3]) and positions it as a bifunctional building block combining furan chemistry with enoate reactivity.

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